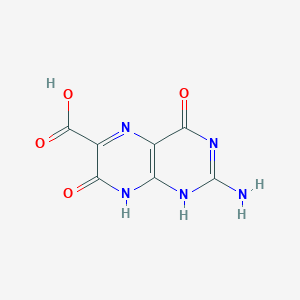![molecular formula C9H17NO B115874 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine CAS No. 153707-79-0](/img/structure/B115874.png)
2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine, also known as DIO, is a cyclic amine that has been extensively studied in the field of chemical biology and medicinal chemistry. It is a versatile compound that has shown promising results in various applications, including drug discovery, chemical biology, and material science.
Mécanisme D'action
2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine is known to interact with various biological targets, including proteins, nucleic acids, and membranes. Its mechanism of action depends on the specific target and the structural features of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine. For example, 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine has been shown to bind to the active site of enzymes, disrupt the structure of DNA, and alter the fluidity of membranes. The precise mechanism of action of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine is still under investigation and requires further research.
Biochemical and Physiological Effects:
2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine has been shown to have various biochemical and physiological effects, depending on the concentration and exposure time. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of ion channels and transporters. In addition, 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine has been shown to have antioxidant and anti-inflammatory properties, which may have therapeutic implications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine has several advantages for use in lab experiments, including its high stability, solubility, and fluorescence properties. It can be easily synthesized in large quantities and is compatible with various biological systems. However, 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine also has some limitations, including its potential toxicity at high concentrations and its non-specific binding to biological targets. Careful experimental design and optimization are required to minimize these limitations.
Orientations Futures
The potential applications of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine are vast, and there are several future directions for research. One possible direction is the development of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine-based probes for imaging biological systems with high specificity and sensitivity. Another direction is the design of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine-based drugs for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. Furthermore, the use of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine as a building block for the synthesis of novel materials with unique optical and electronic properties is an exciting area of research.
Conclusion:
In conclusion, 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine is a versatile compound that has shown promising results in various scientific research applications. Its unique structural features and biological activities make it a valuable compound for drug discovery, chemical biology, and material science. Further research is required to fully understand the mechanism of action and potential applications of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine.
Méthodes De Synthèse
The synthesis of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine involves the reaction of 2,4-pentanedione with isopropylamine and formaldehyde in the presence of a catalyst. The reaction yields 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine as a white crystalline solid with a melting point of 80-82°C. The purity of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine can be determined by various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.
Applications De Recherche Scientifique
2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine has been widely used in chemical biology and medicinal chemistry due to its unique structural features and biological activities. It has been used as a fluorescent probe for imaging biological systems, a chemical tool for studying protein-ligand interactions, and a building block for designing novel drugs and materials. The versatility of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine makes it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
153707-79-0 |
|---|---|
Nom du produit |
2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine |
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
5,5-dimethyl-2-propan-2-yl-2,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C9H17NO/c1-7(2)8-10-5-9(3,4)6-11-8/h5,7-8H,6H2,1-4H3 |
Clé InChI |
RQRXWUJSDIVVFT-UHFFFAOYSA-N |
SMILES |
CC(C)C1N=CC(CO1)(C)C |
SMILES canonique |
CC(C)C1N=CC(CO1)(C)C |
Synonymes |
2H-1,3-Oxazine,5,6-dihydro-5,5-dimethyl-2-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



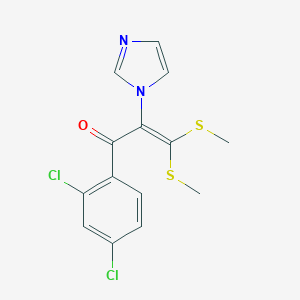
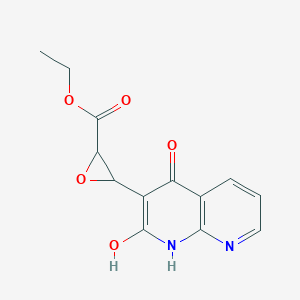

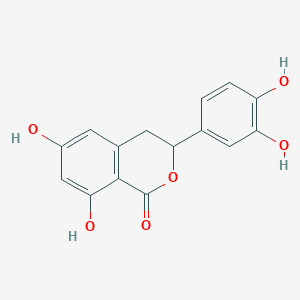
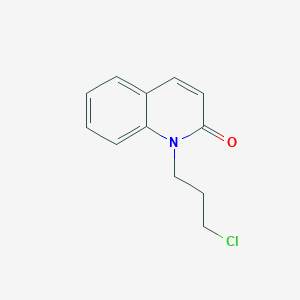





![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)

![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)
